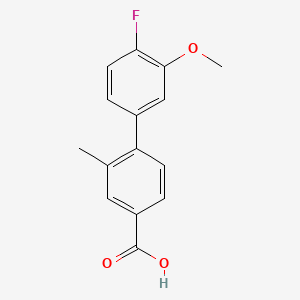

4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid

Description

Introduction and Chemical Overview

Nomenclature and Identifiers

IUPAC Nomenclature

The official International Union of Pure and Applied Chemistry name for this compound is 4-(4-fluoro-3-methoxyphenyl)-3-methylbenzoic acid. This systematic nomenclature clearly indicates the structural framework, beginning with the benzoic acid core and specifying the positions and nature of all substituents. The nomenclature follows standard IUPAC conventions for biphenyl derivatives, where the carboxylic acid-bearing benzene ring serves as the primary structure, and the substituted phenyl ring is treated as a substituent at the 4-position. The systematic name provides unambiguous identification of the compound's structure, ensuring consistency across scientific literature and databases.

Alternative IUPAC nomenclature includes 4'-fluoro-3'-methoxy-2-methyl-[1,1'-biphenyl]-4-carboxylic acid, which emphasizes the biphenyl nature of the molecule. This nomenclature system treats the compound as a biphenyl derivative with specific substitutions on each ring. The use of primed numbers (4' and 3') indicates positions on the second benzene ring, while unprimed numbers refer to positions on the primary ring bearing the carboxylic acid group. This dual nomenclature system reflects the compound's structural complexity and provides researchers with multiple systematic approaches to its identification.

CAS Registry Number and Database Identifiers

The compound is assigned Chemical Abstracts Service registry number 1261998-28-0, which serves as its unique identifier in chemical databases worldwide. This CAS number was first registered in 2011, indicating the compound's relatively recent emergence in chemical literature. The compound also carries the molecular formula descriptor code MFCD18320658, which provides an additional layer of identification within chemical inventory systems.

Properties

IUPAC Name |

4-(4-fluoro-3-methoxyphenyl)-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-9-7-11(15(17)18)3-5-12(9)10-4-6-13(16)14(8-10)19-2/h3-8H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCYIDRIPCVRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90690176 | |

| Record name | 4'-Fluoro-3'-methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90690176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261998-28-0 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-3′-methoxy-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261998-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Fluoro-3'-methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90690176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Components

The reaction involves three critical components:

-

Boronic acid derivative : Typically, 3-methyl-4-boronobenzoic acid or its ester.

-

Halogenated arene : 4-Fluoro-3-methoxybromobenzene or analogous substrates.

-

Catalytic system : Palladium complexes (e.g., Pd(PPh₃)₄) with a base (e.g., Na₂CO₃) in a polar solvent (e.g., THF/H₂O).

The general mechanism proceeds through oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biphenyl product.

Stepwise Protocol

-

Preparation of 3-methyl-4-boronobenzoic acid ester :

-

Cross-coupling reaction :

-

Ester hydrolysis :

Alternative Methodologies and Comparative Analysis

While the Suzuki-Miyaura approach dominates modern synthesis, classical methods from related systems offer insights into scalability and cost-effectiveness.

Friedel-Crafts Acylation and Subsequent Functionalization

A less common route involves Friedel-Crafts acylation followed by fluorination and methylation:

-

Acylation :

-

Selective demethylation-remethylation :

Reductive Amination and Dealkylation (Patent-Derived Approach)

Adapted from WO2017199227A1, this method emphasizes intermediates with dimethylaminomethyl groups:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Mannich reaction | Formaldehyde, dimethylamine, AcOH | 70% |

| 2 | Catalytic hydrogenation | Pd/C, H₂ (5–6 bar), MeOH, 70°C | 65% |

| 3 | Demethylation | AlCl₃, toluene, 80°C | 60% |

Advantages : Avoids precious metal catalysts; suitable for large-scale production.

Limitations : Multi-step purification and risk of over-reduction.

Critical Analysis of Methodologies

Efficiency and Scalability

Impurity Profiles

-

Suzuki-Miyaura : Residual Pd (typically <10 ppm) requires chelating agents (e.g., SiliaBond Thiol) for pharmaceutical-grade material.

-

Friedel-Crafts : Isomeric byproducts (e.g., ortho-substituted derivatives) complicate purification.

Advanced Optimization Strategies

Solvent and Ligand Effects

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methoxy groups can enhance binding affinity and specificity to these targets, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Fluorine and Methoxy Substitutions

Several analogues share structural motifs with the target compound, differing in substituent positions or functional groups. Key examples include:

Key Observations :

- Fluorine substitution enhances lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., 4-(3-Carboxyphenyl)-3-methylbenzoic acid) .

- The methoxy group at position 3 in the target compound improves solubility in polar solvents relative to analogues with substituents at position 2 (e.g., 2-Fluoro-3-(4-methoxyphenyl)benzoic acid) .

Physicochemical Properties

Comparative data for solubility, melting point, and stability:

Key Findings :

- The target compound exhibits superior solubility in DMSO compared to its non-fluorinated counterpart, likely due to the electron-withdrawing fluorine atom enhancing polarity .

- Melting points correlate with crystallinity, influenced by substituent positions; para-substituted derivatives (e.g., target compound) show higher thermal stability .

Biological Activity

4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid, also known as 4-(4-F-3-OMe-Ph)-3-Me-benzoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing available research findings, data tables, and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C15H13FO3, with a molecular weight of 260.26 g/mol. The compound features a fluorine atom at the para position of a methoxy-substituted phenyl group, along with a methyl group and a carboxylic acid functional group. This unique structure enhances its reactivity and biological activity compared to similar compounds.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Antimicrobial Properties

Studies have demonstrated that this compound possesses moderate antibacterial and antifungal properties. It has shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing novel antimicrobial agents. For instance, it has been noted for its anticoccidial activity with an inhibitory concentration (IC) of 0.1 nM against certain pathogens, indicating promising applications in veterinary medicine and agriculture.

2. Structure-Activity Relationship (SAR)

The structure of this compound allows for further chemical modifications, which can lead to the synthesis of derivatives with enhanced biological activities. This makes it a valuable model compound in medicinal chemistry for studying the relationship between chemical structure and biological activity.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Fluoro-3-methylbenzoic acid | C9H9F O2 | Lacks methoxy group; simpler structure |

| 4-(4-Fluorophenyl)benzoic acid | C13H10F O2 | Does not contain a methyl group at the meta position |

| 4-(3-Methoxyphenyl)benzoic acid | C15H14O3 | Lacks fluorine; different substitution pattern |

| 4-Chloro-3-methylbenzoic acid | C9H9Cl O2 | Contains chlorine instead of fluorine |

The unique combination of fluorine and methoxy substituents in this compound enhances its reactivity and biological activity compared to these similar compounds.

Case Studies

Recent studies have focused on the compound's potential applications in drug discovery:

- Anticancer Activity : Research has indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown significant antiproliferative activity against HeLa cells (human cervical cancer) and other tumor cell lines .

- Inflammation Modulation : Preliminary investigations suggest that this compound may influence inflammatory pathways, potentially serving as an anti-inflammatory agent in various therapeutic contexts .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(4-Fluoro-3-methoxyphenyl)-3-methylbenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer :

-

Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to attach the fluorinated aryl group to the benzoic acid core. Optimize catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a mixed solvent system (toluene/ethanol/water) at 80–90°C .

-

Protection/Deprotection : Protect the carboxylic acid group as a methyl ester during synthesis to avoid side reactions. Final hydrolysis with LiOH in THF/water yields the free acid .

-

Yield Optimization : Monitor reaction progress via TLC (hexane/EtOH 1:1) and purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Synthetic Route Catalyst Solvent System Temperature Yield Reference Suzuki-Miyaura Coupling Pd(PPh₃)₄ Toluene/EtOH/H₂O 85°C 75–85% Ester Hydrolysis LiOH THF/H₂O 25°C >95%

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify substituent patterns (e.g., fluorine-induced splitting in aromatic protons, methoxy singlet at ~3.8 ppm). Use DMSO-d₆ for solubility .

- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water (70:30) + 0.1% formic acid. Monitor molecular ion [M-H]⁻ at m/z 275.1 (calculated) .

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, or methanol. Use sonication for aqueous suspensions .

- Stability : Store at –20°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture (hydrolysis risk) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2). Fluorine and methoxy groups enhance hydrophobic interactions .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-withdrawing effects of fluorine on the benzoic acid moiety .

Q. What environmental degradation pathways are relevant for this compound, and how can its persistence be assessed?

- Methodological Answer :

- Biodegradation Assays : Use OECD 301B (modified Sturm test) with activated sludge. Monitor via LC-MS for intermediates like 3-methylbenzoic acid .

- Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous solution; track degradation kinetics using HPLC. Methoxy groups may slow breakdown compared to non-substituted analogs .

Q. How do electronic effects of fluorine and methoxy substituents influence acidity and reactivity?

- Methodological Answer :

- Acidity Measurement : Determine pKa via potentiometric titration in water/ethanol (1:1). Fluorine’s electron-withdrawing effect lowers pKa (~2.8) compared to unsubstituted benzoic acid (pKa ~4.2) .

- Reactivity in Esterification : Methoxy groups hinder electrophilic substitution; use BF₃·Et₂O as a catalyst for efficient methyl ester formation .

Contradiction Analysis

- Synthetic Yields : reports quantitative yields for analogous compounds under mild conditions (45°C, 1.25 h), while cites lower yields (60–70%) for similar substrates. Resolution : Optimize catalyst loading (5 mol% Pd) and degas solvents to improve reproducibility .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.